molecular formula C12H14N2O2S B8575667 N-(2-Aminoethyl)naphthalene-1-sulfonamide CAS No. 73965-85-2

N-(2-Aminoethyl)naphthalene-1-sulfonamide

Cat. No. B8575667
CAS RN: 73965-85-2
M. Wt: 250.32 g/mol
InChI Key: VDZUJWNBSXUCHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05138039

Procedure details

To a solution of ethylenediamine (1.06 g, 17.6 mmol) in dimethylformamide (10 ml), triethylamine (1.79 g, 17.7 mmol) was added, followed by stirring. With stirring at room temperature, a solution of 1-naphtalenesulfonyl chloride (4.00 g, 17.6 mmol) in dimethylformamide (15 ml) was dropwise added thereto, and the reaction was carried out in an ice bath for 1 hour. Insoluble materials were removed by filtration, and the filtrate was concentrated. To the residue, chloroform and water were added, and insoluble materials were filtered off. Furthermore, the aqueous layer was separated, washed with ethyl acetate twice and adjusted to pH 11 with potassium carbonate, followed by extraction with ethyl acetate three times. The extracts were collected, washed with water twice, dried over anhydrous sodium sulfate and concentrated. The residue was allowed to stand in a refrigerator overnight, and the precipitate was collected and recrystallized from ethyl acetate to give Compound (10) (153 mg). Yield, 4%.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].C(N(CC)CC)C.[C:12]1([S:22](Cl)(=[O:24])=[O:23])[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[CH:14][CH:13]=1>CN(C)C=O>[C:12]1([S:22]([NH:3][CH2:2][CH2:1][NH2:4])(=[O:24])=[O:23])[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
1.06 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
1.79 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)S(=O)(=O)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
With stirring at room temperature
CUSTOM
Type
CUSTOM
Details
Insoluble materials were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
ADDITION
Type
ADDITION
Details
To the residue, chloroform and water were added
FILTRATION
Type
FILTRATION
Details
insoluble materials were filtered off
CUSTOM
Type
CUSTOM
Details
Furthermore, the aqueous layer was separated
WASH
Type
WASH
Details
washed with ethyl acetate twice
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate three times
CUSTOM
Type
CUSTOM
Details
The extracts were collected
WASH
Type
WASH
Details
washed with water twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to stand in a refrigerator overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the precipitate was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)S(=O)(=O)NCCN
Measurements
Type Value Analysis
AMOUNT: MASS 153 mg
YIELD: CALCULATEDPERCENTYIELD 3.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.